[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid

Catalog No.
S12206247
CAS No.
M.F
C10H11BN2O3
M. Wt
218.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid

Product Name

[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid

IUPAC Name

[1-(oxetan-3-yl)indazol-5-yl]boronic acid

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

InChI

InChI=1S/C10H11BN2O3/c14-11(15)8-1-2-10-7(3-8)4-12-13(10)9-5-16-6-9/h1-4,9,14-15H,5-6H2

InChI Key

RFEONICLPXVGTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)C3COC3)(O)O

[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid is a chemical compound characterized by its unique structural features, including an oxetane ring and an indazole moiety. Its molecular formula is C10H11BN2O3C_{10}H_{11}BN_{2}O_{3}, with a molecular weight of 218.02 g/mol. The compound includes a boronic acid functional group, which is significant in organic chemistry for its ability to form reversible covalent bonds with diols and participate in various coupling reactions, particularly the Suzuki-Miyaura coupling reaction.

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly affecting the boronic acid group, leading to the formation of boronic esters or borates.
  • Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
  • Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to create new carbon-carbon bonds.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly employed.

Major Products

  • From Oxidation: Boronic esters or borates.
  • From Reduction: Boranes or other reduced boron-containing compounds.
  • From Substitution: New carbon-carbon bonded products, such as biaryl compounds.

The indazole moiety of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid has garnered interest in medicinal chemistry due to its potential biological activities. Indazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. The compound's unique structure may enhance its biological efficacy compared to other similar compounds.

The synthesis of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid typically involves:

  • Formation of the indazole ring.
  • Introduction of the boronic acid group.

A common method for synthesis is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. Industrial production often employs large-scale Suzuki-Miyaura coupling under optimized conditions to ensure high yield and purity, typically using a base like potassium carbonate and a solvent such as toluene or ethanol under inert atmosphere conditions to prevent oxidation.

Chemistry

In organic synthesis, [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid serves as a building block for constructing more complex molecules. Its boronic acid group is valuable in Suzuki-Miyaura coupling reactions.

Biology and Medicine

The compound's potential biological activity makes it of interest in drug development, especially for anti-inflammatory and anticancer applications.

Industry

In material science, boronic acid derivatives are utilized in developing sensors and advanced materials due to their ability to form reversible covalent bonds with diols and other molecules.

The interaction studies involving [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid focus on its reactivity in various chemical environments and its biological interactions through its indazole moiety. These studies are crucial for understanding its potential therapeutic effects and optimizing its use in synthetic applications.

Several compounds share structural similarities with [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid:

Compound NameStructureKey Differences
[1-(Oxetan-3-yl)-1H-pyrazol-5-yl]boronic acidPyrazole ring instead of indazoleDifferent biological activity profile due to pyrazole moiety
[1-(Oxetan-3-yl)piperazine]Contains a piperazine moietyLacks the indazole structure; different chemical properties
[1-(Oxetan-3-yl)-2-methylindazole]Methyl substitution on indazoleAlters sterics and potentially biological activity

Uniqueness

The unique combination of the oxetane ring and the indazole moiety in [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid provides distinct chemical properties and potential biological activities. The presence of the boronic acid group enhances its utility in various

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

218.0862724 g/mol

Monoisotopic Mass

218.0862724 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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